ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate
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Overview
Description
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 7th position and an oxo group at the 8th position. Its chemical formula is C13H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antibacterial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These enzymes are crucial for DNA replication and transcription, and the compound’s inhibition of these enzymes leads to its antibacterial effects .
Comparison with Similar Compounds
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Oxolinic Acid: Similar in structure but with different substituents, oxolinic acid is also an antibacterial agent.
Nalidixic Acid: Another quinoline derivative with antibacterial properties, used primarily for urinary tract infections.
Ciprofloxacin: A more advanced quinolone with broad-spectrum antibacterial activity.
These compounds share a common quinoline core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
ZQSOTSIQDYPBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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